2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene
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Overview
Description
2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene is a compound that belongs to the class of organotellurium compounds. It features a thiophene ring substituted with an ethylsulfanyl group and a tellanyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under various conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The use of catalysts and microwave irradiation can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tellanyl group to a telluride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tellurides, and substituted thiophenes .
Scientific Research Applications
2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene involves its interaction with biological molecules. The tellurium atom can form bonds with sulfur and selenium-containing enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic five-membered ring containing sulfur.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene is unique due to the presence of both ethylsulfanyl and tellanyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
850012-75-8 |
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Molecular Formula |
C8H12S2Te |
Molecular Weight |
299.9 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethyltellanyl)thiophene |
InChI |
InChI=1S/C8H12S2Te/c1-2-9-6-7-11-8-4-3-5-10-8/h3-5H,2,6-7H2,1H3 |
InChI Key |
PRSLEUMPZCLELK-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC[Te]C1=CC=CS1 |
Origin of Product |
United States |
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